molecular formula C7H6ClNO2 B1208509 4-Amino-3-chlorobenzoic acid CAS No. 2486-71-7

4-Amino-3-chlorobenzoic acid

Cat. No. B1208509
CAS RN: 2486-71-7
M. Wt: 171.58 g/mol
InChI Key: YIYBPEDZAUFQLO-UHFFFAOYSA-N
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Patent
US06713517B1

Procedure details

3-chloro-procainamide, free base, [N-(2-diethylamino-ethyl)-4-amino-3-chlorobenzamide, free base] (1b). The acid (2), 10 g (0.058 moles) was dissolved in 800 mL of anhydrous THF. Carbonyl diimidazole, 11.1 g (0.067 moles), was added in one portion and the mixture was warmed to 35° C. CO2 began to slowly evolve and then increased rapidly. After one hour, all evolution of gas ceased and the mixture was warmed to 45° C. for fifteen minutes to insure that all of the acid had reacted. N,N′-diethylenediamine, 7.5 g (0.65 moles) was added dropwise over five minutes and then the reaction mixture was warmed to 55° C. After 30 minutes, a TLC of the mixture (CH2Cl2:MeOH, 3:1) showed that the reaction was complete, producing the desired product (Rf 0.4) along with a minor nonpolar impurity (Rf 0.8) and polar impurities (Rf 0.1). The TCL did not change after stirring overnight at 55° C. The solvent was removed on a rotary evaporator at 50° C. and then 100 mL of water was added to destroy any unreacted carbonyl diimidazole, producing a biphasic mixture. The free base was extracted into CH2Cl2 (3×100 mL), and dried over anhydrous K2CO3, and evaporated to give 20 g (>100%) of a brown oil. Attempts to prepare a crystalline salt (sulfate, succinate, tosylate, and adipate) failed. Simple chromatography on 25 g of silica, eluting with hexane:EtOAc (2:1) gave 14.3 g (91%) of 1b as clear tan oil, homogeneous by TLC. The structure of the free base (1b) is shown in FIG. 5. 1H NMR (CDCL3) d 7.75 (d, J=0.8 Hz, 1H, ArH), 7.52-7.48 (dd, J=0.8 Hz, 1H, ArH), 6.84 (bs, 1H, NH), 6.77-6.74 (d, J=2.8 Hz, 1H, ArH), 3.49-3.43 (q, 2H, J=1.8 Hz, CH2NHCO), 2.66-2.54 (m, 6H, (CH2)3N, 1.07-1.02 (t, J=2.4 Hz, 6H, N(CH2CH3)2). IR (KBr) cm−1, 3475, 3320 (NH2, m), 1620, 1600 (C═O, s). MS (El) m/e 269 (M+), 271 (M+2), 240 (M=−Et), 197 (M+−NEt2), 154 (M+−NCH2CH2NEt2), 86 (base peak, M+−CH2NEt2) Anal. Calc'd for C13H20N3—OCl: C, 57.88; H, 7.47; N, 15.58. Fd. C, 58.05; H, 7.56; N, 15.30.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 1b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
800 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
N,N′-diethylenediamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
CCN(CCNC(C1C=CC(N)=C(Cl)C=1)=O)CC.[NH2:19][C:20]1[CH:30]=[CH:29][C:23]([C:24]([O:26]CC)=[O:25])=[CH:22][C:21]=1[Cl:31].C(C1NC=CN=1)(C1NC=CN=1)=O.C(=O)=O>C1COCC1.CO.C(Cl)Cl>[NH2:19][C:20]1[CH:30]=[CH:29][C:23]([C:24]([OH:26])=[O:25])=[CH:22][C:21]=1[Cl:31]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(CC)CCNC(=O)C1=CC(=C(C=C1)N)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CCNC(C1=CC(=C(C=C1)N)Cl)=O)CC
Step Four
Name
( 1b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=C(C(=O)OCC)C=C1)Cl
Name
Quantity
800 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C=1NC=CN1)C=1NC=CN1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Eight
Name
N,N′-diethylenediamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
increased rapidly
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to 45° C. for fifteen minutes
CUSTOM
Type
CUSTOM
Details
had reacted
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to 55° C
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=C(C(=O)O)C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.